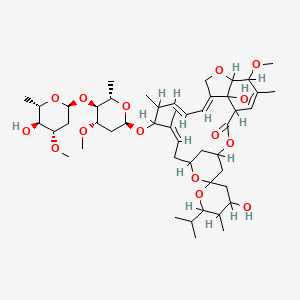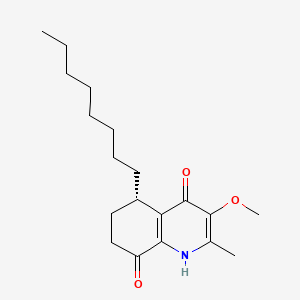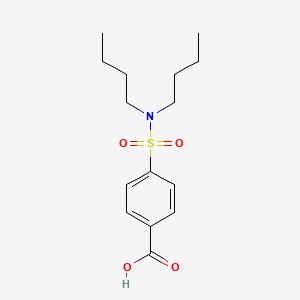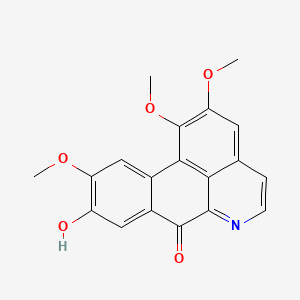
Atheroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atheroline is a constituent of Lindera glauca.
Applications De Recherche Scientifique
Gut Flora Metabolism and Cardiovascular Disease
A study by Wang et al. (2011) explored the metabolism of phosphatidylcholine, a dietary lipid, and its link to cardiovascular disease. They found that metabolites like choline, trimethylamine N-oxide (TMAO), and betaine are associated with increased risk for cardiovascular disease.
Phosphorylcholine-targeting Immunization and Atherosclerosis
Caligiuri et al. (2007) study investigated the effect of phosphorylcholine (PC) immunization on experimental atherosclerosis, finding a significant reduction in atherosclerotic lesion development.
Impact on Hepatocellular Carcinoma
Hadem, Sharan, and Kma (2014) explored the anti-carcinogenic properties of certain herbal extracts in liver cancer induced by diethylnitrosamine, indicating potential applications in cancer treatment.
Oxidized Phospholipids and Vascular Smooth Muscle Cells
Pidkovka et al. (2007) focused on how oxidized phospholipids affect vascular smooth muscle cells, crucial in the progression of atherosclerosis. They found these lipids modulate the phenotype of these cells, impacting atherosclerosis development.
Role of Caveolin-1 in Atherosclerosis
Frank et al. (2004) investigated caveolin-1's role in atherosclerosis, showing that its genetic ablation confers protection against the disease, suggesting its potential as a therapeutic target.
Luteolin's Effects on Atherosclerosis
Ding et al. (2019) studied luteolin, a natural flavonoid, finding that it attenuates atherosclerosis in mice by reducing inflammation and interfering with certain signaling pathways.
High-Throughput Technologies in Vascular Inflammation and Atherosclerosis
Döring, Noels, and Weber (2012) reviewed the use of high-throughput technologies in studying atherosclerosis, highlighting their role in uncovering the molecular and genetic aspects of the disease.
Luteolin's Inhibition of Vascular Smooth Muscle Cells
Jiang, Li, and Wu (2013) focused on luteolin’s inhibitory effects on vascular smooth muscle cells, which play a pivotal role in atherosclerosis.
Low Levels of IgM Antibodies and Stroke Risk
Sjöberg et al. (2009) found that low levels of IgM antibodies against phosphorylcholine are a potential risk marker for ischemic stroke, especially in men.
Translation of Atherosclerosis Biology
Libby, Ridker, and Hansson (2011) discussed the challenges in translating the biology of atherosclerosis into clinical applications, emphasizing the need for comprehensive understanding and evidence in human atherosclerosis.
Propriétés
Numéro CAS |
5140-35-2 |
|---|---|
Nom du produit |
Atheroline |
Formule moléculaire |
C19H15NO5 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
5-hydroxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C19H15NO5/c1-23-13-8-10-11(7-12(13)21)18(22)17-15-9(4-5-20-17)6-14(24-2)19(25-3)16(10)15/h4-8,21H,1-3H3 |
Clé InChI |
VITQCDLNBVTCJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC |
SMILES canonique |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atheroline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



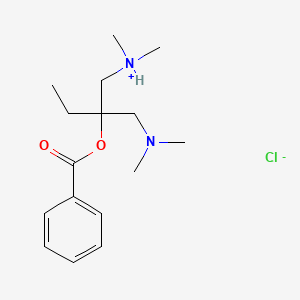
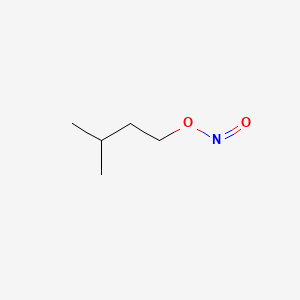
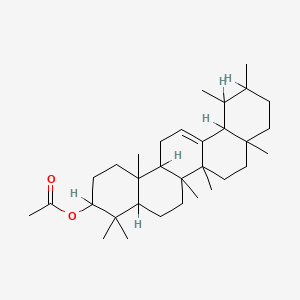
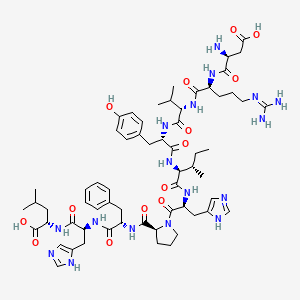
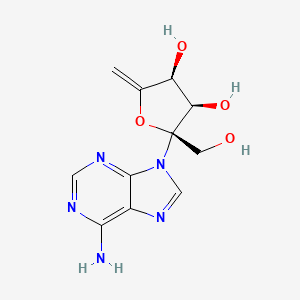
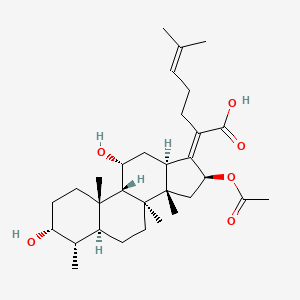
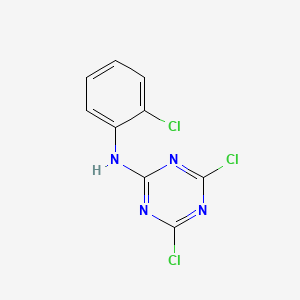
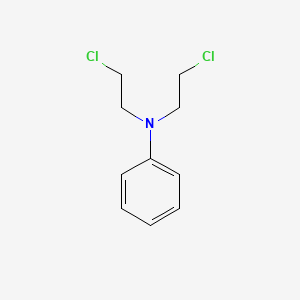
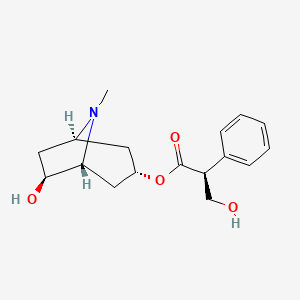
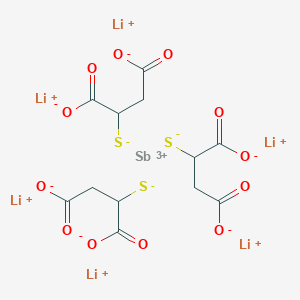
![2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid](/img/structure/B1666046.png)
